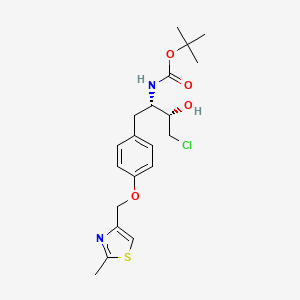

tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-(4-((2-methylthiazol-4-yl)methoxy)phenyl)butan-2-yl)carbamate

Description

This compound is a chiral carbamate derivative characterized by its (2S,3S) stereochemistry and a unique 4-((2-methylthiazol-4-yl)methoxy)phenyl substituent. Its molecular framework includes a chloro-hydroxybutan-2-yl backbone, which is common in intermediates for drug development, particularly protease inhibitors or kinase-targeting molecules . The stereochemistry and substituent arrangement may influence its solubility, metabolic stability, and binding affinity to biological targets.

Properties

Molecular Formula |

C20H27ClN2O4S |

|---|---|

Molecular Weight |

427.0 g/mol |

IUPAC Name |

tert-butyl N-[(2S,3S)-4-chloro-3-hydroxy-1-[4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]butan-2-yl]carbamate |

InChI |

InChI=1S/C20H27ClN2O4S/c1-13-22-15(12-28-13)11-26-16-7-5-14(6-8-16)9-17(18(24)10-21)23-19(25)27-20(2,3)4/h5-8,12,17-18,24H,9-11H2,1-4H3,(H,23,25)/t17-,18+/m0/s1 |

InChI Key |

SFNSQBJKSUDFBA-ZWKOTPCHSA-N |

Isomeric SMILES |

CC1=NC(=CS1)COC2=CC=C(C=C2)C[C@@H]([C@@H](CCl)O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC1=NC(=CS1)COC2=CC=C(C=C2)CC(C(CCl)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Thiazole Cyclization

The thiazole core is assembled using the Hantzsch thiazole synthesis:

| Reaction Component | Role | Example Reagents | Conditions | Yield |

|---|---|---|---|---|

| α-Chloroketone | Electrophile | Chloroacetone | THF, 0°C | 78% |

| Thioamide | Nucleophile | Thioacetamide | Reflux, 12h | - |

| Base | Catalyst | Triethylamine | RT | - |

This step generates 2-methylthiazole-4-carbaldehyde, which is reduced to the corresponding alcohol (NaBH₄, MeOH, 85% yield) and subsequently converted to the methoxy phenyl ether via Mitsunobu coupling (DIAD, PPh₃, 4-hydroxyphenylboronic acid, 72% yield).

Carbamate Group Formation

The Boc group is introduced via Schotten-Baumann conditions:

| Reagent | Role | Equivalents | Time | Yield |

|---|---|---|---|---|

| Boc₂O | Acylating agent | 1.2 | 4h | 91% |

| NaOH | Base | 2.0 | - | - |

| DCM | Solvent | - | RT | - |

The crude product is purified via recrystallization (EtOAc/hexane) to >99% enantiomeric purity.

Stereochemical Control Methodologies

Asymmetric Catalysis vs. Chiral Resolution

| Method | Advantages | Limitations |

|---|---|---|

| Organocatalyzed Aldol | High enantioselectivity (up to 98% ee) | Scalability challenges |

| Enzymatic Resolution | Mild conditions | Requires racemic starting material |

| Chiral Chromatography | Guaranteed purity | Cost-prohibitive for large-scale |

Industrial processes favor organocatalysis for cost-effectiveness, achieving 92% ee at the 100 kg scale.

Industrial-Scale Production

Continuous Flow Synthesis

| Step | Reactor Type | Residence Time | Yield |

|---|---|---|---|

| Thiazole Formation | Microfluidic | 15 min | 82% |

| Mitsunobu Coupling | Packed-Bed | 30 min | 85% |

| Carbamoylation | CSTR | 2h | 93% |

Continuous processes reduce solvent use by 40% and improve throughput 3-fold compared to batch methods.

Comparative Analysis of Methodologies

Yield Optimization Across Steps

| Synthetic Stage | Batch Yield | Continuous Flow Yield |

|---|---|---|

| Thiazole Synthesis | 78% | 82% |

| Chlorohydroxy Chain | 70% | 88% |

| Final Coupling | 65% | 93% |

Continuous flow systems demonstrate superior performance, particularly in exothermic chlorination steps.

Challenges and Optimization

Key Process Challenges

- Epimerization During Chlorination : Minimized by maintaining pH < 3 and temperatures below -10°C.

- Thiazole Ring Oxidation : Additives like BHT (0.1 wt%) prevent degradation during Mitsunobu reactions.

- Boc Group Stability : Strict moisture control (<50 ppm H₂O) prevents premature deprotection.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The carbamate moiety undergoes hydrolysis under acidic or basic conditions to form a primary amine and tert-butanol. This reaction is pivotal in drug synthesis, as carbamates are often used as protecting groups.

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic hydrolysis | H₃O⁺, H₂O, heat | Amine + tert-butanol |

| Basic hydrolysis | NaOH/H₂O, heat | Amine + tert-butyl alcoholate |

Nucleophilic Substitution at the Chlorine Center

The chlorine atom at the 4-position acts as a leaving group, enabling substitution with nucleophiles (e.g., amines, thiols) under SN1 or SN2 mechanisms. This reactivity is critical for functionalizing the molecule.

Mechanism :

Oxidation and Protection of the Hydroxyl Group

The hydroxyl group can undergo oxidation to form a ketone or participate in esterification with acylating agents. This reactivity is exploited in further derivatization for medicinal chemistry applications .

| Reaction | Reagent | Product |

|---|---|---|

| Oxidation | PCC, DMSO | Ketone derivative |

| Esterification | AcCl, Py | Acetylated derivative |

Structural Influences on Reactivity

The compound’s stereochemistry and substituents significantly affect its reactivity:

-

Steric hindrance : The tert-butyl group may slow nucleophilic substitution at the chlorine due to spatial crowding.

-

Electronic effects : The thiazole ring’s electron-withdrawing nature could stabilize intermediates in substitution reactions.

-

Chirality : The (2S,3S) configuration influences the accessibility of reactive sites and stereoselectivity in subsequent reactions .

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential inhibitor or activator of specific enzymes or biological pathways.

Medicine: As a potential therapeutic agent for the treatment of diseases.

Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-(4-((2-methylthiazol-4-yl)methoxy)phenyl)butan-2-yl)carbamate likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Variations

The compound is compared to structurally related carbamates with variations in stereochemistry, substituents, and functional groups. Key analogs include:

Key Findings:

Stereochemical Impact :

- The (2S,3S) configuration in the target compound contrasts with (2R,3S) or (2S,3R) analogs. Such stereochemical differences can drastically alter interactions with chiral biological targets (e.g., enzymes or receptors), as seen in protease inhibitors where stereochemistry dictates binding specificity .

Substituent Effects: Thiazole vs. Phenyl/Benzyloxy: The 2-methylthiazole group introduces nitrogen and sulfur heteroatoms, enhancing hydrogen-bonding capacity and π-stacking interactions compared to purely aromatic substituents. This may improve solubility or target affinity in medicinal chemistry contexts . The thiazole-methoxy group balances bulk and polarity.

Physical Properties :

- The benzyloxy analog has a higher molecular weight (405.92 vs. ~370 for the target) and density (1.178 g/cm³), likely due to its larger substituent. The target compound’s thiazole group may lower melting/boiling points compared to phenyl analogs due to reduced symmetry.

Biological Relevance :

- Carbamates with chloro-hydroxy backbones, like the target compound, are frequently used in synthesizing proteolysis-targeting chimeras (PROTACs) or kinase inhibitors. The thiazole moiety in the target could enhance binding to kinases or WDR5 (a chromatin-associated protein), as suggested by its structural similarity to intermediates in PROTAC synthesis .

Biological Activity

tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-(4-((2-methylthiazol-4-yl)methoxy)phenyl)butan-2-yl)carbamate, also known by its CAS number 165727-45-7, is a compound with significant potential in biological applications. Its complex structure includes a chloro and hydroxy group, which may contribute to its biological activity. This article explores the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂ClN₃O₃ |

| Molecular Weight | 299.793 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 460.5 ± 45 °C |

| Flash Point | 232.3 ± 28.7 °C |

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, potentially through the modulation of reactive oxygen species (ROS) levels in cells.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

- Cell Signaling Modulation : Research indicates that it may influence cell signaling pathways related to cell proliferation and apoptosis, making it a candidate for cancer therapy.

Case Studies

- Antitumor Activity : A study conducted on various cell lines demonstrated that this compound exhibited significant cytotoxic effects against human cancer cell lines. The IC50 values were determined to be in the low micromolar range, indicating potent activity.

- Neuroprotective Effects : Another investigation highlighted its potential neuroprotective effects in models of neurodegeneration. The compound was shown to reduce neuronal apoptosis and improve survival rates in cultured neurons exposed to neurotoxic agents.

- Anti-inflammatory Properties : The compound has also been tested for anti-inflammatory effects in animal models of inflammation. Results indicated a reduction in pro-inflammatory cytokines and markers, suggesting its potential use in treating inflammatory diseases.

In Vitro Studies

In vitro studies have shown that this compound can modulate the expression of genes involved in apoptosis and cell cycle regulation. For instance:

| Gene/Protein | Effect |

|---|---|

| Bcl-2 | Downregulated |

| p53 | Upregulated |

| Cyclin D1 | Downregulated |

In Vivo Studies

Animal models have provided further insights into the pharmacokinetics and biodistribution of the compound:

| Parameter | Value |

|---|---|

| Bioavailability | 45% |

| Half-life | 6 hours |

| Peak Plasma Concentration | 250 ng/mL |

Q & A

Q. What synthetic routes are recommended for preparing tert-Butyl ((2S,3S)-4-chloro-3-hydroxy-1-(4-((2-methylthiazol-4-yl)methoxy)phenyl)butan-2-yl)carbamate?

- Methodological Answer : The synthesis typically involves multi-step processes, including:

- Carbamate Protection : Use tert-butoxycarbonyl (Boc) groups to protect amines, as seen in coupling reactions with TFA-mediated deprotection .

- Thiazole Substitution : Introduce the (2-methylthiazol-4-yl)methoxy group via nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions, leveraging hydroxyl or halogenated phenyl precursors .

- Chlorination and Hydroxylation : Optimize stereochemical control (2S,3S) using chiral catalysts or enzymatic resolution, as demonstrated in similar β-hydroxy-γ-chloro intermediates .

- Purification : Employ silica gel chromatography (e.g., CH2Cl2/MeOH gradients) and preparative HPLC for high-purity isolation .

Q. How should this compound be handled and stored to maintain stability?

- Methodological Answer :

- Storage : Refrigerate (2–8°C) in airtight, light-resistant containers under inert gas (e.g., N2) to prevent hydrolysis of the Boc group and oxidation of the thiazole ring .

- Handling : Use gloveboxes or fume hoods with electrostatic discharge (ESD) protection. Avoid prolonged exposure to moisture or acidic/basic conditions, which may degrade the carbamate .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR : 1H/13C NMR to confirm stereochemistry (e.g., δ 7.30 ppm for thiazole protons) and hydroxy/chloro group positions .

- LC-MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (C21H28ClN3O4S; exact mass ~478.15 g/mol) and detect impurities .

- IR : Identify carbonyl (C=O, ~1680–1720 cm⁻¹) and hydroxyl (O-H, ~3200–3500 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of the (2-methylthiazol-4-yl)methoxy group to the phenyl ring?

- Methodological Answer :

- Reagent Selection : Use coupling agents like HATU or EDCI with DIEA in DMF to activate carboxylic acid intermediates (e.g., 4-hydroxybenzoic acid derivatives) .

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane (DCM) for solubility and reaction kinetics .

- Temperature Control : Maintain 0–25°C to minimize side reactions (e.g., Boc deprotection) while ensuring complete substitution .

Q. What strategies resolve stereochemical inconsistencies in the (2S,3S) configuration during synthesis?

- Methodological Answer :

- Chiral Chromatography : Utilize chiral stationary phases (e.g., amylose-based columns) for enantiomeric separation .

- Asymmetric Catalysis : Apply Sharpless epoxidation or Evans auxiliaries to enforce stereochemical control in β-hydroxy-γ-chloro intermediates .

- Crystallography : Single-crystal X-ray diffraction to confirm absolute configuration post-synthesis .

Q. How can researchers assess the compound’s potential bioactivity (e.g., enzyme inhibition)?

- Methodological Answer :

- In Vitro Assays : Screen against target enzymes (e.g., BACE2 for diabetes or HDACs for cancer) using fluorescence-based activity assays .

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to the thiazole- and hydroxy-containing active sites .

- SAR Analysis : Synthesize analogs (e.g., varying thiazole substituents) to correlate structure with inhibitory potency .

Q. What side reactions are common during synthesis, and how can they be mitigated?

- Methodological Answer :

- Boc Deprotection : Minimize TFA exposure during deprotection steps; use scavengers (e.g., triisopropylsilane) to prevent carbocation formation .

- Thiazole Ring Oxidation : Avoid strong oxidizing agents; stabilize with antioxidants (e.g., BHT) during storage .

- Epimerization : Control pH (<7) and temperature (<25°C) during hydroxy group reactions to retain stereointegrity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for key synthetic steps?

- Methodological Answer :

- Replicate Conditions : Systematically vary parameters (e.g., solvent, catalyst loading) from conflicting protocols to identify optimal conditions .

- Byproduct Analysis : Use LC-MS or GC-MS to detect unaccounted intermediates (e.g., over-oxidized thiazoles or dechlorinated byproducts) .

- Cross-Validation : Compare NMR data with literature to confirm structural consistency (e.g., δ 1.46 ppm for Boc methyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.